molecular formula C9H20N2 B12325522 N'-Cyclobutyl-N,N-dimethyl-propane-1,3-diamine

N'-Cyclobutyl-N,N-dimethyl-propane-1,3-diamine

Cat. No.: B12325522
M. Wt: 156.27 g/mol
InChI Key: FSPOPIHMHJBIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]cyclobutanamine is an organic compound with the molecular formula C9H20N2. This compound is characterized by the presence of a cyclobutane ring attached to a propyl chain, which is further connected to a dimethylamino group. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]cyclobutanamine typically involves the reaction of cyclobutanone with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of N-[3-(dimethylamino)propyl]cyclobutanamine often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[3-(dimethylamino)propyl]cyclobutanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but contains a methacrylamide group instead of a cyclobutane ring.

    N-[3-(dimethylamino)propyl]acrylamide: Contains an acrylamide group, differing from the cyclobutane structure.

Uniqueness

N-[3-(dimethylamino)propyl]cyclobutanamine is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-cyclobutyl-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C9H20N2/c1-11(2)8-4-7-10-9-5-3-6-9/h9-10H,3-8H2,1-2H3

InChI Key

FSPOPIHMHJBIPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.